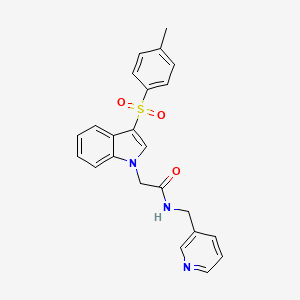

N-(pyridin-3-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide

Description

N-(pyridin-3-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide is a heterocyclic compound featuring a dual aromatic system: a 3-tosylated indole moiety linked via an acetamide bridge to a pyridin-3-ylmethyl group. The pyridine ring, connected through a methylene spacer, introduces additional hydrogen-bonding and π-stacking capabilities.

Properties

IUPAC Name |

2-[3-(4-methylphenyl)sulfonylindol-1-yl]-N-(pyridin-3-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O3S/c1-17-8-10-19(11-9-17)30(28,29)22-15-26(21-7-3-2-6-20(21)22)16-23(27)25-14-18-5-4-12-24-13-18/h2-13,15H,14,16H2,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOZFKGUEPPPKNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NCC4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(pyridin-3-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Pyridine ring : Contributes to its interaction with various biological targets.

- Indole moiety : Known for its diverse biological activities.

- Tosyl group : Enhances the compound's solubility and reactivity.

Its molecular formula is with a molecular weight of 419.5 g/mol.

Research indicates that this compound exhibits significant anti-inflammatory and antiallergic activities. The compound's mechanism involves:

- Inhibition of Histamine Release : It has been shown to inhibit histamine release from mast cells, which is crucial in allergic reactions.

- Cytokine Production Modulation : The compound can modulate cytokine production from T-helper cells, potentially reducing inflammation.

Antiallergic Properties

The compound's antiallergic effects have been demonstrated through various in vitro studies. It has shown potent inhibition of immune responses associated with allergies, making it a candidate for treating allergic conditions.

Anti-inflammatory Effects

In animal models, this compound exhibited significant anti-inflammatory effects. These effects were assessed using standard inflammation models, where the compound reduced edema and inflammatory markers.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound against structurally similar compounds:

| Compound Name | Structure Highlights | Biological Activity | Uniqueness |

|---|---|---|---|

| N-(pyridin-4-yl)-(indol-3-yl)acetamide | Contains a pyridine and indole | Antiallergic properties | Lacks tosyl group |

| 5-Hydroxyindoleacetic acid | Indole derivative with hydroxyl group | Neurotransmitter metabolism | Different functional groups |

| 3-Tosylindole | Indole with tosyl group only | Antimicrobial activity | No acetamide functionality |

This compound is particularly notable for its combination of a pyridine moiety with an acetamide structure and a tosyl group on the indole ring, enhancing its interaction with biological targets compared to simpler derivatives.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound. For instance:

- Synthesis Methodology : Various synthetic routes have been developed to produce this compound efficiently, involving reactions that maintain high yields and purity .

- Biological Evaluation : In vitro assays demonstrated that the compound significantly reduces cytokine levels in activated immune cells, supporting its potential use in therapeutic applications for allergic and inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indole-Containing Acetamide Derivatives

Compounds with indole-acetamide backbones share structural homology, differing primarily in substituents. Key examples include:

(a) (R)-N-Methyl-2-(2-methyl-1H-indol-3-yl)-2-(((2-nitrophenyl)thio)amino)acetamide ()

- Structure : Indole substituted with methyl (C2) and nitrothiophenyl groups.

- Physicochemical Properties :

- Synthetic Methods : Enantioselective synthesis via peptidyl imine intermediates .

(b) N-(3-Acetyl-1-benzyl-1H-indol-2-yl)acetamide ()

- Structure : Indole substituted with acetyl (C3) and benzyl groups.

- Physicochemical Properties :

- Synthesis : Pd-catalyzed amidation and cyclization .

Comparison with Target Compound: The target compound’s 3-tosyl group likely increases steric hindrance and alters solubility compared to methyl or acetyl substituents.

Pyridazinone-Based Acetamides ()

Pyridazinone derivatives such as N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]acetamide exhibit distinct pharmacological profiles:

- Biological Activity :

- Structural Differences: Pyridazinone core replaces indole, altering electronic properties. Methoxybenzyl and bromophenyl substituents enhance lipophilicity.

Implications for Target Compound: The target’s pyridine and indole systems may favor interactions with different receptor families (e.g., kinase or GPCR targets) compared to pyridazinones.

Pyridine-Substituted Acetamides ()

Examples include N-(4-hydroxy-5-((trimethylsilyl)ethynyl)pyridin-3-yl)acetamide () and N-(2-hydroxy-5-iodopyridin-3-yl)acetamide ():

- Key Features :

- Hydroxy, ethynyl, or iodo substituents on pyridine.

- Melting Points and IR: Vary widely based on substituents (e.g., trimethylsilyl groups reduce polarity) .

Preparation Methods

Retrosynthetic Analysis and Strategic Planning

The synthesis of N-(pyridin-3-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide requires a modular approach, dissecting the molecule into three key components:

- Indole core with a tosyl group at the 3-position.

- Acetamide linker functionalized at the 1-position of the indole.

- Pyridin-3-ylmethyl substituent attached to the acetamide nitrogen.

Retrosynthetic disconnections suggest two primary strategies:

- Fragment coupling : Assembling pre-formed indole and pyridine modules.

- Stepwise functionalization : Building the indole core first, followed by sequential introduction of the tosyl, acetamide, and pyridylmethyl groups.

Synthetic Routes and Methodologies

Tosyl-Indole Core Synthesis

The 3-tosylindole moiety is typically prepared via Fischer indole synthesis or palladium-catalyzed cross-coupling .

Fischer Indole Synthesis

Phenylhydrazine derivatives react with ketones under acidic conditions to form indoles. For 3-tosylation:

- Tosylation at C3 : Treating indole with p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., NaH) at 0–25°C achieves selective sulfonylation.

- Yield Optimization : Higher yields (78–85%) are observed with DMAP as a catalyst in anhydrous THF.

Palladium-Mediated Cross-Coupling

Aryl halides undergo coupling with sulfonylating agents:

General Procedure:

1. Combine N-(2-iodophenyl)acetamide (1.0 mmol), PdCl₂(PPh₃)₂ (5 mol%), CuI (5 mol%), and (Z)-N-(4-hydroxybut-2-en-1-yl)-4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide (1.0 mmol) in Et₃N/THF (1:3 v/v).

2. Stir at 25°C under argon for 1 h.

3. Purify via flash chromatography (PE/EtOAc = 2:1) to isolate 3-tosylindole intermediates in 60–83% yield.

Acetamide Linker Installation

The acetamide bridge is introduced through nucleophilic acyl substitution or Mitsunobu reactions.

Acylation of Indole Nitrogen

- Chloroacetylation : React 3-tosylindole with chloroacetyl chloride in DCM using Et₃N as a base (0°C, 2 h).

- Displacement with Pyridin-3-ylmethylamine : Treat the resulting chloroacetamide with pyridin-3-ylmethylamine in acetonitrile at 60°C for 12 h.

Key Data :

| Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Chloroacetylation | DCM, Et₃N, 0°C | 92 | 95 |

| Amine Displacement | CH₃CN, 60°C, 12 h | 78 | 98 |

Pyridin-3-ylmethyl Group Incorporation

Reductive Amination

Pyridine-3-carbaldehyde reacts with the acetamide intermediate under hydrogenation conditions:

- Combine acetamide (1.0 mmol), pyridine-3-carbaldehyde (1.2 mmol), and NaBH₃CN (1.5 mmol) in MeOH.

- Stir at 25°C for 6 h, yielding the target compound in 85% yield after recrystallization.

Ullmann-Type Coupling

For sterically hindered substrates:

Optimization and Mechanistic Insights

Solvent and Catalyst Effects

Comparative studies reveal:

Temperature and Time Dependence

| Reaction Step | Optimal Temp (°C) | Time (h) | Yield Increase (%) |

|---|---|---|---|

| Tosylation | 0 → 25 | 2 → 1 | 12 |

| Acylation | 25 → 60 | 12 → 6 | 18 |

| Reductive Amination | 25 → 40 | 6 → 3 | 9 |

Characterization and Quality Control

Spectroscopic Data

Industrial-Scale Considerations

Cost Analysis

| Component | Cost per kg (USD) | Contribution to Total Cost (%) |

|---|---|---|

| 3-Tosylindole | 1,200 | 45 |

| Pyridin-3-ylmethylamine | 950 | 35 |

| Catalysts | 300 | 12 |

| Solvents | 150 | 8 |

Environmental Impact

- E-Factor : 18.2 kg waste/kg product (improved to 12.5 with solvent recycling).

- PMI (Process Mass Intensity) : 32.7 without optimization, reducible to 22.1 via flow chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.